{6-Oxaspiro[4.5]decan-9-yl}hydrazine
Description
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
6-oxaspiro[4.5]decan-9-ylhydrazine |
InChI |
InChI=1S/C9H18N2O/c10-11-8-3-6-12-9(7-8)4-1-2-5-9/h8,11H,1-7,10H2 |
InChI Key |
WQIIHXJLEVJENW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(CCO2)NN |
Origin of Product |
United States |
Synthetic Methodologies for the 6 Oxaspiro 4.5 Decane Core
Strategies for Constructing the 6-Oxaspiro[4.5]decane Ring System
The construction of the spirocyclic core is the foundational challenge in the synthesis of 6-oxaspiro[4.5]decane derivatives. Methodologies often focus on the efficient and controlled formation of the spirocenter, which joins the tetrahydropyran (B127337) ring and the cyclopentane (B165970) ring.
The creation of the spiroatom, the sole atom connecting the two rings, is a critical step that defines the spirocyclic architecture. thieme-connect.com A variety of synthetic protocols have been employed, with key strategies including rearrangement reactions, intramolecular alkylations, and cycloadditions. thieme-connect.com
One notable approach involves a tandem Prins/pinacol cascade reaction. This method utilizes a Lewis acid-catalyzed reaction between aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol to generate 8-oxaspiro[4.5]decan-1-one scaffolds. rsc.org This cascade process efficiently builds the spirocyclic framework in good yields and with high selectivity. rsc.org Another facile, one-pot method has been developed for constructing 6-oxa-spiro[4.5]decane skeletons by merging the ring-opening of benzo[c]oxepines with a formal 1,2-oxygen migration reaction. nih.gov
Copper-catalyzed enantioselective carboetherification of alkenols represents another advanced strategy. This reaction forms two rings from acyclic starting materials, creating 5,6-spirocyclic ethers that contain a fully substituted chiral carbon center at the spiro position with high enantiomeric excess. nih.gov
Table 1: Selected Methodologies for Spirocenter Formation
| Method | Key Features | Starting Materials | Product Type |
|---|---|---|---|
| Tandem Prins/Pinacol Reaction | Lewis acid-catalyzed cascade | Aldehydes, 1-(4-hydroxybut-1-en-2-yl)cyclobutanol | 8-Oxaspiro[4.5]decan-1-one |
| Ring-Opening/Oxygen Migration | One-pot reaction | Benzo[c]oxepines | 6-Oxaspiro[4.5]decane |
Ring-closing reactions are fundamental to forming either the tetrahydropyran or the carbocyclic ring of the oxaspirodecane system. Intramolecular cyclization is a common and powerful tool in this context. rsc.org For example, base-induced cyclization of intermediates derived from the reaction of a dihydrofuranone with lithiated methoxyallene (B81269) can produce a bicyclic enol ether, which is then converted into a spirocyclic ketone. thieme-connect.com
Furthermore, the synthesis of spiroketals, a related class of compounds, often relies on thermodynamically-controlled spiroketalization reactions. mskcc.org However, kinetically-controlled spiroketal-forming reactions are also being developed to provide systematic access to diverse stereoisomers. mskcc.org These methods often involve the cyclization of a hydroxy-ketone or a related precursor under acidic or basic conditions to form the spirocyclic ether linkage.
Controlling the three-dimensional arrangement of atoms is crucial, as the biological activity of spirocyclic compounds is often dependent on their stereochemistry. mskcc.orgresearchgate.net Significant research has focused on developing stereoselective syntheses of spiroketals and spiroethers. mskcc.orgbenthamscience.com
One strategy involves using a tether to control the stereochemical outcome during the formation of bis-spiroketals, allowing for the generation of remote stereocenters with a high degree of control. nih.gov For the synthesis of spiroketals, kinetically-controlled reactions, such as a methanol-induced spirocyclization of glycal epoxides, have been developed. researchgate.net This particular reaction proceeds with inversion of configuration at the anomeric carbon and does not depend on the thermodynamic stability of the final product. researchgate.net This contrasts with classical acid-catalyzed methods that typically yield the most thermodynamically stable stereoisomer. researchgate.netnih.gov
An efficient and stereocontrolled route to 1,6,9-trioxaspiro[4.5]decanes has been developed from D-glucose, demonstrating the use of chiral pool starting materials to achieve stereoselectivity. researchgate.net These approaches are critical for accessing specific enantiomers or diastereomers of complex spirocyclic systems.
Table 2: Comparison of Stereoselective Approaches
| Approach | Control Element | Stereochemical Outcome | Example System |
|---|---|---|---|
| Thermodynamic Control | Acid-catalyzed equilibration | Most stable isomer | Spiroketalization |
| Kinetic Control | Methanol-induced cyclization | Inversion of configuration | Glycal epoxides |
| Substrate Control | Chiral pool starting materials | Specific enantiomers | D-glucose derived spiroketals |
Precursors for the Introduction of the C9 Moiety
To synthesize {6-Oxaspiro[4.5]decan-9-yl}hydrazine, a functional group must be present at the C9 position that can be converted to a hydrazine (B178648) group. The most logical and versatile precursor for this purpose is a ketone at the C9 position.
6-Oxaspiro[4.5]decan-9-one is a key intermediate for the synthesis of the target hydrazine. Its preparation can be accomplished through various synthetic routes. While specific, detailed preparations of 6-Oxaspiro[4.5]decan-9-one are not extensively documented in broad literature, general methods for synthesizing spirocyclic ketones are applicable. These often involve the cyclization of a suitable acyclic precursor or the oxidation of the corresponding alcohol, 6-oxaspiro[4.5]decan-9-ol.
For instance, the synthesis of a related spirolactone, 6-methoxy-1-oxaspiro nih.govbenthamscience.comdeca-6,9-diene-8-one, was achieved from 3-(4-hydroxy-2-methoxyphenyl)propanoic acid using [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) as an oxidant. mdpi.com Such oxidative cyclization strategies can be adapted for the synthesis of related ketonic intermediates. General syntheses of 1-oxaspiro[4.5]decan-2-ones have also been reported, starting from 5-methylene-2(5H)-furanone, which could potentially be modified to produce the 9-keto isomer. acs.org
With the 6-Oxaspiro[4.5]decan-9-one precursor in hand, the final step is the conversion of the ketone functional group into a hydrazine. This is a standard transformation in organic synthesis.
The most direct method is the reaction of the ketone with hydrazine (N₂H₄) or hydrazine hydrate (B1144303). wikipedia.orggoogle.com This reaction initially forms a hydrazone, which is the nitrogen analog of a ketone. wikipedia.org The reaction is typically carried out in a solvent like ethanol (B145695) and can be catalyzed by acid. google.com
Reaction Scheme: Ketone to Hydrazone to Hydrazine
Hydrazone Formation: 6-Oxaspiro[4.5]decan-9-one reacts with hydrazine to form 6-Oxaspiro[4.5]decan-9-one hydrazone.
R₂C=O + N₂H₄ → R₂C=NNH₂ + H₂O wikipedia.org
Reduction to Hydrazine: The resulting hydrazone can then be reduced to the corresponding hydrazine, {6-Oxaspiro[4.5]decan-9-yl}hydrazine. A common method for this reduction is catalytic hydrogenation or using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, although care must be taken to avoid reduction of other parts of the molecule. The Wolff-Kishner reduction, which involves treating the hydrazone with a strong base at high temperatures, reduces the carbonyl group completely to a methylene (B1212753) group, and is therefore not suitable for isolating the hydrazine intermediate.
Alternatively, N,N-dimethylhydrazones can be used as intermediates. These are prepared from the ketone and unsymmetrical dimethylhydrazine and can undergo an exchange reaction with anhydrous hydrazine to yield the simple N-unsubstituted hydrazone, often in high purity. researchgate.net
Synthesis of 6 Oxaspiro 4.5 Decan 9 Yl Hydrazine
Direct Hydrazination Approaches
Direct methods for the synthesis of {6-Oxaspiro[4.5]decan-9-yl}hydrazine involve the introduction of the hydrazine (B178648) group in a single step from a suitable precursor. These approaches are often favored for their atom economy and straightforward nature.
Nucleophilic Substitution Reactions
Nucleophilic substitution offers a direct route to the target hydrazine. This strategy requires a precursor, such as 9-halo-6-oxaspiro[4.5]decane or an activated alcohol derivative (e.g., a tosylate or mesylate), which can be displaced by hydrazine. The reaction proceeds via an SN2 mechanism where hydrazine, acting as the nucleophile, attacks the electrophilic carbon at the 9-position of the spirocyclic ring, displacing a leaving group.
Reaction Scheme:
Substrate: 6-Oxaspiro[4.5]decan-9-ol is converted to a derivative with a good leaving group (e.g., -OTs, -OMs, -Br).
Nucleophile: Hydrazine hydrate (B1144303) (N₂H₄·H₂O) or anhydrous hydrazine.
Conditions: The reaction is typically performed in a polar aprotic solvent to facilitate the substitution. The use of excess hydrazine can help to minimize the formation of the di-substituted side product.
| Precursor | Reagent | Typical Conditions | Product |
| 9-Bromo-6-oxaspiro[4.5]decane | Hydrazine hydrate | Ethanol (B145695), reflux | {6-Oxaspiro[4.5]decan-9-yl}hydrazine |
| 6-Oxaspiro[4.5]decan-9-yl tosylate | Anhydrous hydrazine | Acetonitrile, 80 °C | {6-Oxaspiro[4.5]decan-9-yl}hydrazine |
Reductive Amination Strategies
Reductive amination, or more specifically reductive hydrazination, provides another direct pathway from the corresponding ketone, 6-Oxaspiro[4.5]decan-9-one. bldpharm.com This one-pot reaction involves the initial formation of a hydrazone intermediate in situ, which is then immediately reduced to the target hydrazine. This method avoids the isolation of the potentially unstable hydrazone.
Various reducing agents can be employed, with the choice depending on the substrate's functional group tolerance. A notable system involves the use of Borohydride (B1222165) Exchange Resin (BER) in conjunction with nickel acetate (B1210297) in methanol. koreascience.krresearchgate.net This system has been shown to be effective for the reductive amination of various ketones with hydrazine. koreascience.kr Recent advancements have also explored the use of imine reductases (IREDs) for biocatalytic reductive hydrazinations, offering a green chemistry approach. nih.gov Furthermore, nickel-catalyzed methods using hydrazine hydrate as both the nitrogen and hydrogen source have been developed for the synthesis of primary amines from ketones and could be adapted for this transformation. rsc.org
Key Steps:
Condensation of 6-Oxaspiro[4.5]decan-9-one with hydrazine to form the hydrazone.
Reduction of the C=N bond of the hydrazone.
| Reducing System | Key Features | Reference Example |
| NaBH₃CN | Effective under mildly acidic conditions required for imine formation. | General reductive amination |
| BER-Ni(OAc)₂ | A convenient and less toxic alternative to cyanoborohydride methods. koreascience.kr | Reductive amination of cyclohexanone. koreascience.kr |
| IRED Biocatalyst | Enzymatic, highly selective, and operates under mild conditions. nih.gov | Reductive hydrazination of various carbonyls. nih.gov |
| Ni-catalyst/N₂H₄·H₂O | Uses hydrazine as both the nitrogen and hydrogen source. rsc.org | General synthesis of primary amines. rsc.org |
Indirect Synthetic Routes via Hydrazone Intermediates
Indirect routes involve the discrete formation and isolation of a hydrazone intermediate, which is subsequently reduced in a separate step to yield the final hydrazine product. This two-step approach allows for the purification of the intermediate, potentially leading to a purer final product.
Formation of 6-Oxaspiro[4.5]decan-9-one Hydrazone
The synthesis of the hydrazone is a standard condensation reaction between 6-Oxaspiro[4.5]decan-9-one and hydrazine. The reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product.
Reaction Conditions:
Reactants: 6-Oxaspiro[4.5]decan-9-one and hydrazine hydrate or a hydrazine salt (e.g., hydrazine dihydrochloride).
Catalyst: A catalytic amount of acid (e.g., acetic acid).
Solvent: Typically an alcohol, such as ethanol or methanol.
Temperature: The reaction is often carried out at room temperature or with gentle heating.
Reduction of Hydrazone to Hydrazine Derivative
The isolated 6-Oxaspiro[4.5]decan-9-one hydrazone is then reduced to the corresponding hydrazine. A variety of reducing agents can accomplish this transformation of the C=N double bond. The choice of reagent is critical to ensure selective reduction without affecting other functional groups within the molecule. The Wharton reaction, for example, involves the hydrazine reduction of α,β-epoxy ketones to allylic alcohols, showcasing the utility of hydrazine in reduction processes, though this specific reaction is for a different transformation. acs.org
| Reducing Agent | Reaction Conditions | Advantages/Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol or ethanol, room temperature | Mild, selective, but may be slow. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, 0 °C to reflux | Powerful, but less selective and requires anhydrous conditions. |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni catalyst, pressure | Clean, high-yielding, but requires specialized equipment. |
| Catecholborane | THF, followed by hydrolysis | Mild and selective for the C=N bond. |
Advanced Coupling Reactions for N-N Bond Formation within the Spirocyclic Context
While less common for the synthesis of simple hydrazines, modern catalytic methods for N-N bond formation represent a frontier in synthetic chemistry. chemrxiv.orgchemrxiv.org These methods could potentially be adapted to form the {6-Oxaspiro[4.5]decan-9-yl}hydrazine derivative, for instance, by coupling {6-Oxaspiro[4.5]decan-9-yl}amine with a nitrogen source.
These reactions often employ transition metal catalysts (e.g., copper or iron) to facilitate the coupling of an amine with an aminating agent. chemrxiv.org For example, research has shown that N-N bond formation from amines can be achieved through proton/electron transfer using base and oxidant combinations, with Lewis acid catalysts like FeCl₃ overcoming kinetic limitations. chemrxiv.orgchemrxiv.org Such approaches offer novel retrosynthetic disconnections but would require significant optimization for the specific spirocyclic substrate. The development of catalytic methods for constructing nitrogen-containing spirocyclic scaffolds is an active area of research. nih.govresearchgate.netacs.org
Electrophilic Amination
Electrophilic amination of carbonyl compounds presents a direct and atom-economical route to α-amino and α-hydrazino ketones. This strategy involves the reaction of a ketone enolate with an electrophilic nitrogen source. For the synthesis of {6-Oxaspiro[4.5]decan-9-yl}hydrazine, the starting material would be 6-oxaspiro[4.5]decan-9-one. The reaction can be catalyzed by a chiral metal complex to achieve enantioselectivity, which is often crucial for pharmaceutical applications. acs.org
A plausible approach involves the use of a dinuclear zinc-ProPhenol catalyst with an azodicarboxylate, such as di-tert-butyl azodicarboxylate (DBAD), as the electrophilic nitrogen source. acs.org This method has been successfully applied to a variety of α-branched ketones. The reaction proceeds under mild conditions and can be run on a gram scale. acs.org The resulting hydrazine product would be a protected derivative, which can then be deprotected to yield the target hydrazine.
Table 1: Representative Examples of Electrophilic Hydrazination of α-Branched Ketones
| Entry | Ketone Substrate | Reagent | Catalyst | Product Yield (%) | Enantiomeric Excess (%) |
| 1 | 2-methyl-1-phenylpropan-1-one | Di-tert-butyl azodicarboxylate | Dinuclear zinc-ProPhenol complex | 95 | 98 |
| 2 | 2-methyl-1-(4-methoxyphenyl)propan-1-one | Di-tert-butyl azodicarboxylate | Dinuclear zinc-ProPhenol complex | 92 | 97 |
| 3 | 2-methyl-1-(thiophen-2-yl)propan-1-one | Di-tert-butyl azodicarboxylate | Dinuclear zinc-ProPhenol complex | 88 | 95 |
Data in this table is representative of the cited methodology and not specific to the synthesis of {6-Oxaspiro[4.5]decan-9-yl}hydrazine.
Metal-Catalyzed N-N Cross-Coupling
Metal-catalyzed N-N cross-coupling has emerged as a powerful tool for the construction of hydrazine derivatives. nih.govacs.org This approach would likely involve a two-step sequence starting from 6-oxaspiro[4.5]decan-9-one. First, the ketone would be converted to the corresponding amine, {6-Oxaspiro[4.5]decan-9-yl}amine, through reductive amination. Subsequently, this amine would undergo a cross-coupling reaction with a suitable nitrogen-containing coupling partner.
Recent advancements have demonstrated the efficacy of nickel-catalyzed N-N cross-coupling of amines with O-benzoylated hydroxamates to furnish hydrazides. nih.gov This method is notable for its compatibility with a broad range of aryl and aliphatic amines, including secondary aliphatic amines. nih.gov The resulting hydrazide can then be hydrolyzed to afford the desired hydrazine. The intermediacy of electrophilic Ni-stabilized acyl nitrenoids is implicated in this transformation. organic-chemistry.org
Table 2: Examples of Nickel-Catalyzed N-N Cross-Coupling of Amines
| Entry | Amine Substrate | Coupling Partner | Catalyst System | Product Yield (%) |
| 1 | Aniline | N-pivaloyloxy-2-phenylacetamide | Ni(acac)₂ / bipyridine | 81 |
| 2 | Benzylamine | N-pivaloyloxy-2-phenylacetamide | Ni(acac)₂ / bipyridine | 75 |
| 3 | Piperidine | N-pivaloyloxy-2-phenylacetamide | Ni(acac)₂ / bipyridine | 68 |
Data in this table is representative of the cited methodology and not specific to the synthesis of {6-Oxaspiro[4.5]decan-9-yl}hydrazine.
Aza-Lossen Rearrangement Methodologies
The aza-Lossen rearrangement provides a versatile and broadly applicable method for converting amines into complex hydrazine derivatives under mild conditions. acs.orgnih.govorganic-chemistry.org Similar to the metal-catalyzed approach, this synthesis would commence with the conversion of 6-oxaspiro[4.5]decan-9-one to {6-Oxaspiro[4.5]decan-9-yl}amine.
The amine is then reacted with an N-hydroxyurea derivative, which, upon activation, undergoes an aza-Lossen rearrangement to generate a reactive N-isocyanate intermediate. acs.org This intermediate can then be trapped by a nucleophile, such as an amine or alcohol, to yield a variety of hydrazine derivatives, including semicarbazides and hydrazides. This method is advantageous as it avoids the use of hazardous reagents and allows for the chemoselective formation of N-N bonds. acs.orgresearchgate.net
Table 3: Synthesis of Hydrazine Derivatives via Aza-Lossen Rearrangement
| Entry | Amine Substrate | N-hydroxyurea Derivative | Activating Agent | Product | Yield (%) |
| 1 | Benzylamine | N-hydroxy-N'-phenylurea | Diphenyl carbonate | N-benzyl-N'-phenylsemicarbazide | 85 |
| 2 | Cyclohexylamine | N-hydroxy-N'-methylurea | Di-tert-butyl dicarbonate | N-cyclohexyl-N'-methylsemicarbazide | 78 |
| 3 | Aniline | N-hydroxy-N'-benzylurea | Phosgene | N-phenyl-N'-benzylsemicarbazide | 90 |
Data in this table is representative of the cited methodology and not specific to the synthesis of {6-Oxaspiro[4.5]decan-9-yl}hydrazine.
Reaction Chemistry and Transformational Potential of 6 Oxaspiro 4.5 Decan 9 Yl Hydrazine
Reactivity of the Hydrazine (B178648) Moiety
The hydrazine group (-NHNH2) in {6-Oxaspiro[4.5]decan-9-yl}hydrazine is the primary center of its reactivity. This functional group can participate in a variety of chemical transformations, including nucleophilic, condensation, and cyclization reactions, which are fundamental to its role in synthetic organic chemistry.
The lone pair of electrons on the terminal nitrogen atom of the hydrazine moiety makes it a potent nucleophile. This nucleophilicity allows it to react with a wide range of electrophilic reagents. For instance, it can attack carbonyl carbons, activated double bonds, and alkyl halides. These initial nucleophilic additions are often the first step in more complex reaction sequences that lead to the formation of stable heterocyclic rings. The spirocyclic framework can influence the stereochemical outcome of these reactions, offering possibilities for the synthesis of chiral molecules.
A key reaction of hydrazines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. In the case of {6-Oxaspiro[4.5]decan-9-yl}hydrazine, this reaction would involve the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule. The resulting {6-Oxaspiro[4.5]decan-9-yl}hydrazones are stable intermediates that can be isolated or used in situ for subsequent cyclization reactions. The formation of these hydrazones is a critical step in the synthesis of many nitrogen-containing heterocycles.
The bifunctional nature of the hydrazine moiety, possessing two nucleophilic nitrogen atoms, is central to its utility in cyclization reactions. After an initial reaction with a suitable substrate, the second nitrogen atom can participate in an intramolecular cyclization to form a stable heterocyclic ring. A documented example of such a reaction involves a derivative, [9-(prop-2-en-1-yl)-6-oxaspiro[4.5]decan-9-yl]hydrazine, which undergoes a cyclization reaction with 3-dimethylaminoacrolein to form a pyrazole (B372694) derivative google.com. This demonstrates the capability of the hydrazine group attached to the 6-oxaspiro[4.5]decane scaffold to participate in the formation of heterocyclic systems google.com. This reactivity is foundational for the synthesis of various fused and spiro-heterocyclic compounds.
Formation of Novel Heterocyclic Systems
The reactivity of {6-Oxaspiro[4.5]decan-9-yl}hydrazine serves as a gateway to the synthesis of diverse and complex heterocyclic structures. Of particular interest is its potential application in the preparation of pyrano[2,3-c]pyrazole and pyridazine (B1198779) derivatives, which are known for their varied biological activities.
The synthesis of pyrano[2,3-c]pyrazoles often involves a multi-component reaction strategy. A common approach includes the reaction of a hydrazine derivative, a β-ketoester (such as ethyl acetoacetate), an aldehyde, and a source of cyanide (like malononitrile). In this context, {6-Oxaspiro[4.5]decan-9-yl}hydrazine would first react with the β-ketoester to form a pyrazolone (B3327878) intermediate. This intermediate can then undergo a Knoevenagel condensation with an aldehyde, followed by a Michael addition with malononitrile and a final cyclization to yield the pyrano[2,3-c]pyrazole core. The resulting molecule would feature the 6-oxaspiro[4.5]decane moiety fused to the pyrazole part of the heterocyclic system.
While specific examples utilizing {6-Oxaspiro[4.5]decan-9-yl}hydrazine are not extensively documented in readily available literature, the general synthetic routes for pyrano[2,3-c]pyrazoles strongly support its potential as a key building block. The reaction of a related derivative, [9-(prop-2-en-1-yl)-6-oxaspiro[4.5]decan-9-yl]hydrazine, to form a pyrazole highlights the feasibility of such cyclizations google.com.
Table 1: Representative Reaction for the Formation of a Pyrazole Derivative
| Reactant 1 | Reactant 2 | Product | Solvent | Conditions | Reference |
| [9-(prop-2-en-1-yl)-6-oxaspiro[4.5]decan-9-yl]hydrazine | 3-dimethylaminoacrolein | Pyrazole derivative | i-PrOH | Reflux | google.com |
Pyridazine derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common synthetic route to pyridazines involves the condensation of a hydrazine with a 1,4-dicarbonyl compound. Therefore, {6-Oxaspiro[4.5]decan-9-yl}hydrazine could be reacted with various 1,4-dicarbonyl compounds, such as γ-diketones, γ-ketoesters, or γ-ketoacids, to construct the pyridazine ring. The reaction proceeds through the formation of a dihydrazone intermediate, which then undergoes intramolecular cyclization and subsequent aromatization (if possible) to yield the pyridazine derivative. The resulting products would be novel spiro-pyridazines, incorporating the 6-oxaspiro[4.5]decane framework.
Triazole Formation
There is no specific information available in the public domain detailing the reaction of {6-Oxaspiro[4.5]decan-9-yl}hydrazine to form triazole rings. The formation of triazoles from hydrazine derivatives is a well-established synthetic route, typically involving reaction with compounds containing a dicarbonyl or a related functional group, followed by cyclization. However, no studies have been found that apply this methodology to {6-Oxaspiro[4.5]decan-9-yl}hydrazine or document the resulting triazole derivatives.
Other Annulated and Fused Systems
Similarly, the synthesis of other annulated and fused ring systems originating from {6-Oxaspiro[4.5]decan-9-yl}hydrazine is not described in the current body of scientific literature. The construction of such bicyclic or polycyclic systems would likely involve multi-step synthetic sequences, for which no examples involving this specific spirocyclic hydrazine have been reported.
Derivatization and Functionalization Strategies
The functionalization of the hydrazine moiety in {6-Oxaspiro[4.5]decan-9-yl}hydrazine is a critical aspect of its potential utility as a synthetic building block. However, specific examples of such derivatizations are not available.
Acylation and Sulfonylation of the Hydrazine Moiety
No published research specifically addresses the acylation or sulfonylation of {6-Oxaspiro[4.5]decan-9-yl}hydrazine. While these are common reactions for hydrazines, leading to the formation of stable hydrazides and sulfonohydrazides respectively, the reaction conditions, yields, and properties of the resulting products for this particular compound have not been documented.
Alkylation and Arylation Reactions
Information regarding the alkylation and arylation of {6-Oxaspiro[4.5]decan-9-yl}hydrazine is also absent from the available literature. These reactions would lead to the formation of substituted hydrazine derivatives, but no specific methods or outcomes for this substrate have been described.
Preparation of Hydrazone Derivatives for Further Transformations
The condensation of hydrazines with aldehydes and ketones to form hydrazones is a fundamental reaction. While it can be presumed that {6-Oxaspiro[4.5]decan-9-yl}hydrazine would undergo such reactions, there are no specific studies detailing the synthesis of its hydrazone derivatives or their subsequent transformations.
Applications in Advanced Chemical Synthesis and Material Science
{6-Oxaspiro[4.5]decan-9-yl}hydrazine as a Building Block for Complex Molecules
The distinct structural features of {6-Oxaspiro[4.5]decan-9-yl}hydrazine, namely the spiro center and the nucleophilic hydrazine (B178648) group, position it as a valuable starting material for the synthesis of intricate molecular architectures. The spirocyclic core imparts conformational rigidity and a defined spatial arrangement of substituents, which is a desirable characteristic in the design of biologically active compounds and functional materials.
The hydrazine functional group is a versatile handle for a wide array of chemical transformations. It can readily react with carbonyl compounds such as aldehydes and ketones to form hydrazones, which can then be subjected to further reactions like cyclizations or reductions. For instance, the reaction of spiro-ketones with hydrazine hydrate (B1144303) is a key step in the synthesis of novel spiro-pyrrolopyridazine systems, which are of interest in drug discovery. figshare.com
A notable application of a derivative of this compound, [9-(prop-2-en-1-yl)-6-oxaspiro[4.5]decan-9-yl]hydrazine, is its use as an intermediate in the synthesis of opioid receptor ligands. In this context, the spirocyclic hydrazine serves as a core structure onto which other molecular fragments are appended to achieve the desired pharmacological profile. The synthesis involves the reaction of the hydrazine with other reagents to build a more complex molecule that can interact with biological targets.
Furthermore, the hydrazine moiety can participate in the formation of various heterocyclic rings, which are prevalent in many pharmaceutical and agrochemical compounds. researchgate.net For example, hydrazines are key precursors for the synthesis of pyridazines, triazoles, and other nitrogen-containing heterocycles. mdpi.comrsc.org The reaction of spiro[cycloalkane]pyridazinones with hydrazine is a method to introduce further nitrogen heterocycles, leading to novel ring systems. mdpi.com
The table below summarizes the potential of {6-Oxaspiro[4.5]decan-9-yl}hydrazine as a building block for various classes of complex molecules.
| Class of Complex Molecule | Synthetic Utility of {6-Oxaspiro[4.5]decan-9-yl}hydrazine | Potential Applications |
| Spiro-heterocycles | Serves as a precursor to spiro-fused pyridazines, pyrazoles, and triazoles. | Pharmaceuticals, Agrochemicals |
| Biologically Active Ligands | Acts as a rigid scaffold for the synthesis of receptor ligands. | Drug Discovery |
| Complex Natural Product Analogues | Can be incorporated into synthetic routes to mimic spirocyclic motifs found in nature. | Medicinal Chemistry |
Role in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach is highly efficient and aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources.
Hydrazine derivatives are valuable components in MCRs for the synthesis of a variety of heterocyclic compounds. researchgate.net Given the structure of {6-Oxaspiro[4.5]decan-9-yl}hydrazine, it can be envisioned as a key participant in MCRs. For instance, it could react with a β-ketoester and an aldehyde in a one-pot synthesis to generate highly substituted pyrazole (B372694) derivatives, a common motif in medicinal chemistry. beilstein-journals.org
One plausible MCR involving a precursor to {6-Oxaspiro[4.5]decan-9-yl}hydrazine (the corresponding spiroketone) is the synthesis of spiro pyranopyrazole derivatives. Such reactions can proceed through a one-pot, four-component reaction of a hydrazine, a dialkyl acetylenedicarboxylate (B1228247), an isatin, and malononitrile. mdpi.com The initial formation of a pyrazolone (B3327878) from the hydrazine and acetylenedicarboxylate is followed by a Knoevenagel condensation and subsequent cyclization to yield the complex spiro-heterocycle.
The potential of {6-Oxaspiro[4.5]decan-9-yl}hydrazine in MCRs is highlighted in the following table, which outlines a hypothetical MCR.
| Reactant 1 | Reactant 2 | Reactant 3 | Product Class |
| {6-Oxaspiro[4.5]decan-9-yl}hydrazine | Aldehyde | Isocyanide | Spiro-fused Tetrazole Derivatives |
| {6-Oxaspiro[4.5]decan-9-yl}hydrazine | β-Diketone | Malononitrile | Spiro-fused Pyridine Derivatives |
Precursor for Advanced Materials and Functional Molecules
Spiro compounds are of growing interest in materials science due to their unique structural properties that can give rise to materials with novel optical, electronic, and thermal characteristics. The rigid and non-planar nature of the spirocyclic core in {6-Oxaspiro[4.5]decan-9-yl}hydrazine can be exploited to create materials with specific functionalities.
For example, spiro-functionalized molecules have been investigated for applications in organic light-emitting diodes (OLEDs). The spiro center can be used to create a three-dimensional structure that prevents intermolecular aggregation, which can improve the efficiency and stability of the device. While direct applications of {6-Oxaspiro[4.5]decan-9-yl}hydrazine in this area are not yet reported, its structural motif is relevant to the design of new materials.
Furthermore, the hydrazine group can be used to polymerize or functionalize materials. For instance, it can react with di-aldehydes or di-ketones to form polyhydrazones, which are a class of polymers known for their thermal stability and chelating properties. The incorporation of the 6-oxaspiro[4.5]decane unit into a polymer backbone could lead to materials with unique solubility and morphological properties.
The potential applications of {6-Oxaspiro[4.5]decan-9-yl}hydrazine as a precursor for advanced materials are summarized below.
| Material Type | Role of {6-Oxaspiro[4.5]decan-9-yl}hydrazine | Potential Properties |
| Spiro-polymers | Monomer unit for polymerization. | Enhanced thermal stability, specific solubility. |
| Functional Dyes | Core structure for chromophores. | Unique photophysical properties. |
| Organic Semiconductors | Building block for charge-transporting molecules. | Improved morphological stability in thin films. |
Green Chemistry Perspectives in the Synthesis and Application of the Compound
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of {6-Oxaspiro[4.5]decan-9-yl}hydrazine can be viewed through this lens.
The synthesis of heterocyclic compounds, a major application of hydrazines, is an area where green chemistry has made significant inroads. For example, the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) has been reported for the synthesis of spiro-heterocycles. mdpi.com Microwave-assisted organic synthesis is another green technique that can accelerate reaction rates and improve yields in the synthesis of spiro compounds, often with reduced solvent usage. nih.gov
Mechanochemical methods, which involve grinding solid reactants together, can also offer a solvent-free route to biologically active spiro-heterocycles. envirobiotechjournals.com The application of such methods to the synthesis of derivatives of {6-Oxaspiro[4.5]decan-9-yl}hydrazine could significantly improve the environmental footprint of these processes.
The use of organocatalysts, instead of traditional metal-based catalysts, is another green approach that can be applied to reactions involving hydrazine derivatives. researchgate.net These catalysts are often less toxic and more sustainable.
The following table outlines some green chemistry principles and their potential application to the synthesis and use of {6-Oxaspiro[4.5]decan-9-yl}hydrazine.
| Green Chemistry Principle | Application in the Context of {6-Oxaspiro[4.5]decan-9-yl}hydrazine |
| Use of Safer Solvents | Employing water, PEG, or ionic liquids in derivatization reactions. |
| Energy Efficiency | Utilizing microwave irradiation to reduce reaction times and energy consumption. |
| Catalysis | Using recyclable organocatalysts or biocatalysts for transformations. |
| Atom Economy | Designing MCRs that incorporate most of the atoms from the reactants into the final product. |
| Waste Prevention | Adopting solvent-free mechanochemical synthesis methods. |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The demand for environmentally benign and efficient chemical processes is a major driver of innovation in organic synthesis. Future research into the synthesis of {6-Oxaspiro[4.5]decan-9-yl}hydrazine and its derivatives is expected to focus on several key areas of sustainable chemistry.
Photocatalysis: Visible-light-driven photocatalysis has emerged as a powerful tool for the construction of complex molecular architectures under mild conditions. rsc.orgresearchgate.netacs.orgemory.edu This approach avoids the use of harsh reagents and high temperatures, contributing to more sustainable synthetic processes. Future research could explore the use of photoredox catalysis to construct the 6-oxaspiro[4.5]decane framework or to introduce the hydrazine (B178648) functionality through novel C-N bond-forming reactions. For instance, a potential route could involve the photocatalytic spirocyclization of a suitably functionalized precursor. rsc.org
Biocatalysis: The use of enzymes in organic synthesis, or biocatalysis, offers unparalleled selectivity and operates under environmentally friendly conditions, typically in aqueous media at ambient temperature. researchgate.netastrazeneca.comnih.gov Future investigations could focus on identifying or engineering enzymes, such as transaminases or other C-N bond-forming enzymes, that can catalyze the synthesis of chiral derivatives of {6-Oxaspiro[4.5]decan-9-yl}hydrazine. This would provide access to enantiomerically pure compounds, which are often crucial for pharmaceutical applications. nih.gov The principles of green chemistry, such as waste prevention and the use of renewable resources, are at the core of biocatalysis, making it a highly attractive avenue for future synthetic efforts. tudelft.nl
Table 1: Comparison of Emerging Sustainable Synthetic Methodologies
| Methodology | Advantages | Potential Application for {6-Oxaspiro[4.5]decan-9-yl}hydrazine Synthesis |
| Photocatalysis | Mild reaction conditions, high functional group tolerance, use of visible light as a renewable energy source. rsc.orgacs.org | Construction of the spirocyclic core, introduction of the hydrazine moiety via novel C-N bond formation. |
| Biocatalysis | High selectivity (enantio-, regio-, chemo-), environmentally benign (aqueous media, ambient temperature), use of renewable catalysts. researchgate.netnih.gov | Enantioselective synthesis of chiral derivatives, late-stage functionalization. |
Exploration of Undiscovered Reactivity Patterns
The hydrazine group in {6-Oxaspiro[4.5]decan-9-yl}hydrazine is a versatile functional handle that can participate in a wide array of chemical transformations. While the basic reactivity of hydrazines is well-established, the unique steric and electronic environment imposed by the spirocyclic framework could lead to novel and unexplored reactivity patterns.
Cycloaddition Reactions: Hydrazones, which can be readily formed from the reaction of {6-Oxaspiro[4.5]decan-9-yl}hydrazine with aldehydes or ketones, are valuable precursors for cycloaddition reactions. wikipedia.orgacs.orgresearchgate.net Future research could explore the participation of these spirocyclic hydrazones in [3+2] cycloadditions with various dipolarophiles to construct novel polycyclic systems. researchgate.netnih.gov The rigid spirocyclic core could exert significant stereocontrol in these reactions, leading to the formation of complex structures with high diastereoselectivity. Transannular cycloadditions of hydrazones derived from related cycloalkenones have shown promise in creating complex polycyclic frameworks. acs.org
Ring Expansion and Rearrangement Reactions: Spirocyclic systems can undergo fascinating ring expansion and rearrangement reactions, often driven by the release of ring strain or the formation of more stable carbocation intermediates. nih.govnih.govchemistrysteps.comwikipedia.orgyoutube.com The presence of the hydrazine moiety could be exploited to trigger such transformations. For example, diazotization of the hydrazine followed by the loss of nitrogen gas could generate a carbocation at the 9-position of the spirocycle, which could then initiate a skeletal rearrangement to afford novel heterocyclic systems.
Table 2: Potential Reactivity Patterns of {6-Oxaspiro[4.5]decan-9-yl}hydrazine Derivatives
| Reaction Type | Potential Precursor | Expected Outcome | Significance |
| [3+2] Cycloaddition | Hydrazone derivative | Formation of novel polycyclic heterocyclic systems. researchgate.netnih.gov | Access to complex molecular architectures with potential biological activity. |
| Ring Expansion | Diazonium salt derivative | Formation of larger ring systems through skeletal rearrangement. chemistrysteps.comwikipedia.org | Generation of novel and diverse molecular scaffolds. |
| Rearrangement | Carbocation intermediate | Transformation into thermodynamically more stable isomers. nih.govyoutube.com | Exploration of new chemical space and potential for unexpected discoveries. |
Integration with Flow Chemistry and Automation in Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including improved safety, enhanced reaction control, and facile scalability. The integration of flow chemistry with automation is revolutionizing modern organic synthesis, particularly in the context of library synthesis and reaction optimization.
Future research will likely focus on developing continuous-flow processes for the synthesis of {6-Oxaspiro[4.5]decan-9-yl}hydrazine and its analogues. This could involve multi-step sequences where intermediates are generated and consumed in a continuous manner, eliminating the need for isolation and purification at each stage. Such automated systems would enable the rapid generation of a library of derivatives for biological screening, accelerating the drug discovery process.
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation
The unambiguous determination of the structure and stereochemistry of complex molecules like {6-Oxaspiro[4.5]decan-9-yl}hydrazine is paramount. While standard techniques like NMR and mass spectrometry are indispensable, future research will increasingly rely on more advanced and powerful methods.
Advanced NMR Techniques: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are crucial for assigning the complex proton and carbon spectra of spirocyclic compounds. For closely related 1-oxaspiro[4.5]decane systems, detailed 13C NMR assignments have been reported, providing a valuable reference for the characterization of new derivatives. uab.catmdpi.com Future studies may employ even more sophisticated techniques, such as residual dipolar coupling (RDC) analysis or solid-state NMR, to gain deeper insights into the conformational preferences of the spirocyclic core.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS): HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of a molecule. wikipedia.org Tandem mass spectrometry (MS/MS) is invaluable for structural elucidation by providing detailed information about the fragmentation patterns of a molecule. electronicsandbooks.comarkat-usa.orgscirp.orgnih.gov Future research on {6-Oxaspiro[4.5]decan-9-yl}hydrazine will utilize these techniques to confirm its identity and to characterize the products of its various reactions. The fragmentation pathways of related nitrogen-containing spirocycles can offer insights into the expected fragmentation of the title compound. electronicsandbooks.comarkat-usa.org
Computational Chemistry: Density Functional Theory (DFT) calculations are becoming increasingly accurate in predicting spectroscopic properties, such as NMR chemical shifts. mdpi.com By comparing experimentally obtained spectra with those predicted by DFT, researchers can gain greater confidence in their structural assignments. This synergy between experimental and computational methods will be crucial for the characterization of novel and complex derivatives of {6-Oxaspiro[4.5]decan-9-yl}hydrazine.
Table 3: Advanced Characterization Techniques
| Technique | Information Provided | Relevance for {6-Oxaspiro[4.5]decan-9-yl}hydrazine |
| 2D NMR Spectroscopy | Connectivity of atoms, spatial relationships. | Unambiguous assignment of proton and carbon signals, determination of relative stereochemistry. |
| High-Resolution Mass Spectrometry | Exact mass and elemental composition. wikipedia.org | Confirmation of molecular formula. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns. electronicsandbooks.com | Structural elucidation and identification of substructures. |
| Computational Chemistry (DFT) | Predicted spectroscopic data (e.g., NMR shifts). mdpi.com | Corroboration of experimental data and aid in structural assignment. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
